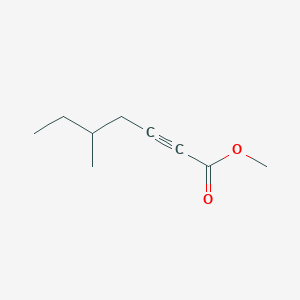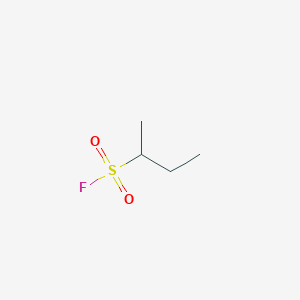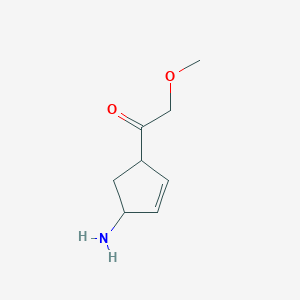![molecular formula C9H16N2O3S B13167154 N-[(1,1-Dioxo-1lambda6-thiomorpholin-2-yl)methyl]cyclopropanecarboxamide](/img/structure/B13167154.png)
N-[(1,1-Dioxo-1lambda6-thiomorpholin-2-yl)methyl]cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1,1-Dioxo-1lambda6-thiomorpholin-2-yl)methyl]cyclopropanecarboxamide is a chemical compound characterized by the presence of a thiomorpholine ring with a dioxo substitution and a cyclopropanecarboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,1-Dioxo-1lambda6-thiomorpholin-2-yl)methyl]cyclopropanecarboxamide typically involves the reaction of thiomorpholine derivatives with cyclopropanecarboxylic acid derivatives under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
N-[(1,1-Dioxo-1lambda6-thiomorpholin-2-yl)methyl]cyclopropanecarboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dioxo group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiomorpholine ring can be modified.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce hydroxyl derivatives .
Scientific Research Applications
N-[(1,1-Dioxo-1lambda6-thiomorpholin-2-yl)methyl]cyclopropanecarboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(1,1-Dioxo-1lambda6-thiomorpholin-2-yl)methyl]cyclopropanecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-[(1,1-Dioxo-1lambda6-thiomorpholin-2-yl)methyl]propanamide
- N-[1-(1,1-Dioxo-1lambda6-thiomorpholin-4-yl)-1-oxopropan-2-yl]-3-methylthiophene-2-carboxamide
Uniqueness
N-[(1,1-Dioxo-1lambda6-thiomorpholin-2-yl)methyl]cyclopropanecarboxamide is unique due to its specific structural features, such as the combination of a thiomorpholine ring with a dioxo substitution and a cyclopropanecarboxamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C9H16N2O3S |
|---|---|
Molecular Weight |
232.30 g/mol |
IUPAC Name |
N-[(1,1-dioxo-1,4-thiazinan-2-yl)methyl]cyclopropanecarboxamide |
InChI |
InChI=1S/C9H16N2O3S/c12-9(7-1-2-7)11-6-8-5-10-3-4-15(8,13)14/h7-8,10H,1-6H2,(H,11,12) |
InChI Key |
CZPPXTYCKPGMCG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)NCC2CNCCS2(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[1-(Methylamino)propyl]-1lambda6-thietane-1,1-dione](/img/structure/B13167075.png)

![3,6-Dimethyl-[1,2]oxazolo[5,4-b]pyridin-4-amine](/img/structure/B13167091.png)






![4-([[(4-Methylphenyl)amino]carbonyl]amino)butanoic acid](/img/structure/B13167140.png)



